![molecular formula C30H44N4O18 B588376 1-O-(4-Nitrophenyl)-3-O,6-O-bis(2-deoxy-2-acetylamino-beta-D-glucopyranosyl)-N-acetyl-alpha-D-galactosamine CAS No. 1144040-11-8](/img/structure/B588376.png)
1-O-(4-Nitrophenyl)-3-O,6-O-bis(2-deoxy-2-acetylamino-beta-D-glucopyranosyl)-N-acetyl-alpha-D-galactosamine
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Description
1-O-(4-Nitrophenyl)-3-O,6-O-bis(2-deoxy-2-acetylamino-beta-D-glucopyranosyl)-N-acetyl-alpha-D-galactosamine, also known as 1-O-(4-Nitrophenyl)-3-O,6-O-bis(2-deoxy-2-acetylamino-beta-D-glucopyranosyl)-N-acetyl-alpha-D-galactosamine, is a useful research compound. Its molecular formula is C30H44N4O18 and its molecular weight is 748.692. The purity is usually 95%.
BenchChem offers high-quality 1-O-(4-Nitrophenyl)-3-O,6-O-bis(2-deoxy-2-acetylamino-beta-D-glucopyranosyl)-N-acetyl-alpha-D-galactosamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-O-(4-Nitrophenyl)-3-O,6-O-bis(2-deoxy-2-acetylamino-beta-D-glucopyranosyl)-N-acetyl-alpha-D-galactosamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized through various methods, involving the condensation of specific sugar derivatives and subsequent saponification or deprotection steps. These methods are essential for producing crystalline compounds used in further research (Matta & Barlow, 1977).
- Chemical Characteristics : The structure and chemical properties of these compounds are critical for their potential applications. Their synthesis involves complex organic chemistry techniques, demonstrating their intricate molecular structure (Khan & Matta, 1993).
Biomedical Applications
- Enzymatic Studies : These compounds have been used in studies involving enzymes like beta-N-acetylhexosaminidase. They serve as substrates or inhibitors in enzymatic reactions, helping in understanding enzyme mechanisms and functions (Hušáková et al., 2001).
- Immunological Research : Some derivatives have been used in the synthesis of immunogens and in studying the interactions with natural killer cell activation receptors, contributing to immunological research (Fialová et al., 2005).
Glycoscience and Oligosaccharide Synthesis
- Role in Glycoscience : These compounds are pivotal in the synthesis of oligosaccharides and glycosides, contributing to the broader field of glycoscience. They are used to understand carbohydrate chemistry and the synthesis of complex sugar molecules (Arnarp et al., 1983).
- Development of Synthetic Substrates : They are also crucial in the development of synthetic substrates for assays, which are instrumental in biochemical and clinical research (Yuen et al., 1982).
Other Potential Applications
- Inhibitors in Biochemical Pathways : Some derivatives have shown potential as inhibitors for specific biochemical pathways, such as N-acetylglucosaminyl-transferase V, indicating their potential therapeutic applications (Khan & Matta, 1993).
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N4O18/c1-11(37)31-19-25(43)22(40)16(8-35)49-28(19)47-10-18-24(42)27(52-29-20(32-12(2)38)26(44)23(41)17(9-36)50-29)21(33-13(3)39)30(51-18)48-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-36,40-44H,8-10H2,1-3H3,(H,31,37)(H,32,38)(H,33,39)/t16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26-,27-,28-,29+,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNAXKMQHIEVPS-LUBQLKINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N4O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858192 |
Source
|
Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->6)]-2-acetamido-2-deoxy-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
CAS RN |
1144040-11-8 |
Source
|
Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->6)]-2-acetamido-2-deoxy-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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